molecular formula C7H10N2 B1362546 m-Tolylhydrazine CAS No. 536-89-0

m-Tolylhydrazine

Cat. No.: B1362546
CAS No.: 536-89-0
M. Wt: 122.17 g/mol
InChI Key: GPTOGZLZMLJZCV-UHFFFAOYSA-N
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Description

m-Tolylhydrazine: , also known as 3-methylphenylhydrazine, is an organic compound with the molecular formula C7H10N2. It is a derivative of hydrazine and is characterized by the presence of a methyl group attached to the benzene ring at the meta position relative to the hydrazine group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: m-Tolylhydrazine can be synthesized through several methods. One common approach involves the reduction of m-nitrotoluene using hydrazine hydrate in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, this compound is often produced through the diazotization of m-toluidine followed by reduction. The diazotization process involves treating m-toluidine with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then reduced using a reducing agent such as sodium sulfite or hydrazine hydrate.

Chemical Reactions Analysis

Types of Reactions: m-Tolylhydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed:

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Substituted hydrazines.

Scientific Research Applications

m-Tolylhydrazine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the preparation of biologically active molecules and as a reagent in biochemical assays.

    Medicine: It is used in the synthesis of potential therapeutic agents and drug intermediates.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    p-Tolylhydrazine: Similar structure but with the methyl group at the para position.

    o-Tolylhydrazine: Similar structure but with the methyl group at the ortho position.

    Phenylhydrazine: Lacks the methyl group on the benzene ring.

Uniqueness: m-Tolylhydrazine is unique due to the position of the methyl group at the meta position, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the chemical and physical properties compared to its ortho and para counterparts.

Properties

IUPAC Name

(3-methylphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-6-3-2-4-7(5-6)9-8/h2-5,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTOGZLZMLJZCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60201819
Record name m-Tolylhydrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

536-89-0
Record name (3-Methylphenyl)hydrazine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Tolylhydrazine
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Record name m-Tolylhydrazine
Source EPA DSSTox
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Record name m-tolylhydrazine
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Record name m-Tolylhydrazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes m-Tolylhydrazine an environmental concern, and how can we address its presence in water resources?

A1: this compound is a toxic chemical posing a significant threat to ecosystems and living organisms. [, ] Its presence in water resources is a growing concern due to its potential for bioaccumulation and adverse health effects. [] A recent study has explored a promising solution using a novel electrochemical sensor. This sensor, based on a binary metal oxide (Er2O3@NiO) nanocomposite modified glassy carbon electrode, demonstrates high selectivity and sensitivity for detecting and degrading this compound in aqueous solutions. [] This innovative approach offers a potential pathway for efficient and cost-effective remediation of this hazardous chemical from our environment. []

Q2: Can you explain the significance of the Er2O3@NiO nanocomposite in the electrochemical detection and degradation of this compound?

A2: The Er2O3@NiO nanocomposite plays a crucial role in both the detection and degradation of this compound. [] Firstly, its unique structure and properties allow for the selective binding of this compound, even in the presence of other interfering chemicals. [] This selectivity is vital for accurate detection and monitoring of this specific pollutant. Secondly, the Er2O3@NiO nanocomposite exhibits excellent electrocatalytic activity. [] When used as a modifier on a glassy carbon electrode, it facilitates the electrochemical degradation of this compound through redox reactions. [] This process effectively breaks down the toxic compound into less harmful byproducts, contributing to the remediation of contaminated water. []

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